molecular formula C14H20O2 B8079264 4-(3-Propan-2-ylphenyl)oxan-4-ol

4-(3-Propan-2-ylphenyl)oxan-4-ol

Cat. No.: B8079264
M. Wt: 220.31 g/mol
InChI Key: OUHWALSOGNVUKV-UHFFFAOYSA-N
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Description

4-(3-Propan-2-ylphenyl)oxan-4-ol is a tetrahydropyran (oxane) derivative featuring a hydroxyl group at the 4-position of the oxane ring and a 3-isopropylphenyl substituent attached to the same carbon. This structure combines the rigidity of the oxane ring with the hydrophobic and steric effects of the aromatic isopropyl group.

Properties

IUPAC Name

4-(3-propan-2-ylphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-11(2)12-4-3-5-13(10-12)14(15)6-8-16-9-7-14/h3-5,10-11,15H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHWALSOGNVUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(Propan-2-ylsulfanyl)oxolan-3-ol (CAS: 2165989-41-1)

  • Structure : Features a sulfanyl (S–) group and a hydroxyl group on adjacent carbons of the oxolane (tetrahydrofuran) ring.
  • Key Differences :
    • Smaller oxolane ring (5-membered) vs. oxane (6-membered) in the target compound.
    • Sulfur atom introduces polarizable bonds, enhancing nucleophilic reactivity compared to the inert phenyl group.
    • Lower molecular weight (162.25 g/mol) due to the absence of a bulky aromatic substituent .

4-(Oxiran-2-yl)oxan-4-ol (CID 132327703)

  • Structure : Contains an epoxide (oxirane) substituent.
  • Key Differences :
    • Epoxide group increases electrophilicity and reactivity in ring-opening reactions, unlike the stable phenyl-isopropyl group.
    • Higher oxygen content (C7H12O3) may improve solubility in polar solvents compared to the hydrophobic target compound .

4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol (CAS: 1538916-21-0)

  • Structure: Substituted with a branched aminoalkyl group.
  • Key Differences: Amino group introduces basicity and hydrogen-bonding capacity, contrasting with the neutral hydroxyl and aromatic groups of the target.

3-(Propan-2-yl)oxan-4-ol (EN300-384628)

  • Structure : Isopropyl group directly attached to the oxane ring.
  • Key Differences :
    • Lack of aromaticity reduces π-π stacking interactions, limiting applications in aromatic drug design.
    • Simpler aliphatic structure may lower melting point and increase volatility compared to the target .

Pharmacological and Industrial Relevance

  • Stability : The absence of reactive groups (e.g., epoxide or sulfanyl) in the target compound suggests greater metabolic stability, making it suitable for long-acting formulations .
  • Synthetic Utility: Unlike the amino-substituted analog, the target lacks basic sites, reducing its utility in salt formation but increasing compatibility with non-polar matrices in material science .

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